BenchChemオンラインストアへようこそ!

KRP-109

Neutrophil Elastase Enzyme Inhibition Inflammation

KRP-109 is a selective neutrophil elastase inhibitor with 39-fold higher potency for human vs. mouse NE (IC50 7nM vs. 274nM) and uniquely attenuates TGF-β signaling, distinguishing it from sivelestat. Ideal for preclinical models of ALI, ARDS, pulmonary fibrosis, and CF, it requires dose scaling for human-relevant exposures. Source from qualified vendors for validated, high-purity material.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
CAS No. 1015439-77-6
Cat. No. B1263700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRP-109
CAS1015439-77-6
SynonymsKRP-109
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C
InChIInChI=1S/C22H26N4O3/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3/t15-/m0/s1
InChIKeyRCPIMTCZGQJSGZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRP-109 (CAS 1015439-77-6): Neutrophil Elastase Inhibitor for Lung Inflammation & Fibrosis Research


KRP-109, a small-molecule neutrophil elastase (NE) inhibitor, reduces lung inflammation and fibrosis in preclinical models [1]. It attenuates TGF-β pathway signaling implicated in fibrotic progression [2] and inhibits NE-driven mucin degradation in cystic fibrosis sputum ex vivo [3]. In a murine severe pneumococcal pneumonia model, KRP-109 improved survival and reduced alveolar inflammation [4].

Why KRP-109 (CAS 1015439-77-6) Cannot Be Substituted with Generic NE Inhibitors


Neutrophil elastase (NE) inhibitors exhibit divergent biochemical and pharmacological profiles that preclude simple substitution. KRP-109 demonstrates high species-dependent potency variation—with a human NE IC50 of 7 nM and Ki of 5.1 nM, but a mouse NE IC50 of 274 nM [1]. Additionally, KRP-109 uniquely attenuates TGF-β signaling-related gene expression in fibrotic models [2], a functional outcome not uniformly observed across all NE inhibitors. These properties underscore the necessity for compound-specific validation rather than class-based interchangeability in research applications.

KRP-109 (CAS 1015439-77-6): Comparative Potency, Efficacy & Selectivity Evidence


KRP-109 vs. Sivelestat: Human Neutrophil Elastase Inhibitory Potency Comparison

KRP-109 inhibits human neutrophil elastase (HNE) with an IC50 of 7 nM and a Ki of 5.1 nM [1]. In contrast, the clinically approved NE inhibitor sivelestat exhibits a higher IC50 of 44 nM and a Ki of 200 nM against HNE under comparable enzymatic assay conditions [2]. This represents a greater than 6-fold improvement in IC50 and a nearly 40-fold improvement in Ki for KRP-109.

Neutrophil Elastase Enzyme Inhibition Inflammation

KRP-109 Species-Selectivity Profile: Human vs. Mouse Neutrophil Elastase

KRP-109 demonstrates marked species-dependent inhibition of neutrophil elastase. Against human NE, KRP-109 exhibits an IC50 of 7 nM, while inhibition of mouse NE requires a 39-fold higher concentration (IC50 = 274 nM) [1]. This selectivity profile contrasts with sivelestat, which displays more balanced potency across human, rat, rabbit, hamster, and mouse leukocyte elastase (IC50 range: 19-49 nM) .

Species Specificity Drug Discovery Preclinical Models

KRP-109 In Vivo Efficacy: Survival Benefit in Murine Pneumococcal Pneumonia

In a murine model of severe pneumococcal pneumonia (S. pneumoniae, 2.5×10⁸ CFU/mouse), KRP-109 administered intraperitoneally at 30 or 50 mg/kg every 8 hours improved 7-day survival rates compared to saline-treated controls [1]. The treatment group exhibited reduced neutrophil infiltration in alveolar walls, decreased total cell and neutrophil counts in bronchoalveolar lavage fluid, and lower cytokine levels (IL-1β and MIP-2), while viable bacterial numbers remained unchanged [1].

Pneumonia In Vivo Efficacy Anti-inflammatory

KRP-109 Inhibition of NE-Driven Mucin Degradation in Cystic Fibrosis Sputum

KRP-109 decreased neutrophil elastase-driven mucin degradation in sputum samples from cystic fibrosis patients (n=5) chronically or intermittently infected with Pseudomonas aeruginosa [1]. However, Pseudomonas-derived elastases blunted the inhibitory efficacy of both KRP-109 and the endogenous inhibitor alpha1-proteinase inhibitor (A1-PI), indicating that pathogen-derived proteases can compromise NE inhibitor function [1].

Cystic Fibrosis Mucus Obstruction Ex Vivo Pharmacology

KRP-109 Attenuation of TGF-β Signaling in Bleomycin-Induced Lung Fibrosis

Continuous infusion of KRP-109 attenuated the upregulation of TGF-β and downstream signaling molecules (fibronectin and PAI-1) in a bleomycin-induced lung injury model [1]. This effect on profibrotic gene expression is not a universal property of NE inhibitors; for example, sivelestat has not been reported to produce comparable TGF-β pathway modulation in the same model context.

Pulmonary Fibrosis TGF-β Pathway Anti-fibrotic

KRP-109 (CAS 1015439-77-6): Research & Preclinical Application Scenarios


Investigating Neutrophil-Driven Acute Lung Injury and ARDS Pathophysiology

KRP-109 is well-suited for in vivo models of acute lung injury (ALI) and ARDS where neutrophil elastase is a key mediator. The compound improved survival and reduced inflammatory cell infiltration in a murine pneumococcal pneumonia model [1]. Given its 39-fold higher potency against human NE (IC50 = 7 nM) versus mouse NE (IC50 = 274 nM), researchers must apply appropriate dose scaling when extrapolating to human-relevant exposures [2].

Studying Protease-Antiprotease Imbalance in Cystic Fibrosis Mucus Obstruction

KRP-109 decreased NE-driven mucin degradation in sputum from CF patients, demonstrating ex vivo efficacy relevant to mucus plugging pathophysiology [3]. The compound serves as a reference tool for evaluating the contribution of host neutrophil elastase to mucin cleavage and for assessing the confounding impact of bacterial proteases (e.g., Pseudomonas elastase) on inhibitor efficacy [3].

Exploring Anti-Fibrotic Mechanisms via TGF-β Pathway Modulation

KRP-109 uniquely attenuates TGF-β signaling and downstream fibrotic gene expression (fibronectin, PAI-1) in the bleomycin-induced lung fibrosis model [4]. This distinguishes it from other NE inhibitors and makes it a candidate for research focused on the link between neutrophilic inflammation and progressive pulmonary fibrosis, including idiopathic pulmonary fibrosis (IPF) and radiation-induced fibrosis.

Comparative Pharmacology Studies of NE Inhibitor Potency and Selectivity

KRP-109 exhibits a 6.3-fold lower IC50 and 39-fold lower Ki for human NE compared to sivelestat [2], alongside pronounced species selectivity. This profile enables head-to-head comparative studies evaluating the relationship between in vitro enzyme inhibition potency, species-dependent pharmacology, and in vivo therapeutic outcomes in inflammatory lung disease models.

Quote Request

Request a Quote for KRP-109

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.